molecular formula C8H12 B14476164 Oct-6-en-1-yne CAS No. 66927-83-1

Oct-6-en-1-yne

Cat. No.: B14476164
CAS No.: 66927-83-1
M. Wt: 108.18 g/mol
InChI Key: AIBLMPGTCGTXAD-UHFFFAOYSA-N
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Description

Oct-6-en-1-yne (CAS 66927-83-1) is an unsaturated hydrocarbon of molecular formula C8H12 and molecular weight 108.18 g/mol, characterized by its terminal alkyne and internal alkene functional groups within its structure . This configuration, represented by the canonical SMILES notation CC=CCCCC#C, makes it a valuable bifunctional intermediate in complex organic syntheses . Its terminal alkyne group is highly reactive in metal-catalyzed cycloadditions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of "click chemistry" for the efficient and modular formation of covalent links between molecular building blocks . Meanwhile, the internal alkene readily participates in reactions such as metathesis or selective hydrogenation . This compound typically appears as a colorless oil and is synthesized via organometallic routes like the coupling of bromides with alkyne precursors . It serves as a key precursor in the preparation of propenyl ethers and other complex architectures, underlining its utility in methodological development and materials science . This product is labeled "For Research Use Only" and is intended for in vitro applications in a controlled laboratory environment. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use .

Properties

IUPAC Name

oct-6-en-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h1,4,6H,5,7-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBLMPGTCGTXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00797706
Record name Oct-6-en-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00797706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66927-83-1
Record name Oct-6-en-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00797706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkynylation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium amide (NaNH2), alkyl halides

Major Products Formed:

    Oxidation: Carboxylic acids, ketones, aldehydes

    Reduction: Alkenes, alkanes

    Substitution: Vinyl halides, alkyl amines

Mechanism of Action

The mechanism of action of Oct-6-en-1-yne involves its ability to participate in various chemical reactions due to the presence of both a double bond and a triple bond. These bonds can undergo addition, substitution, and cycloaddition reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

3,7-Dimethyloct-6-en-1-yn-3-ol ([13] in )

  • Structure : Contains a hydroxyl (-OH) group at C3 and methyl substituents at C3 and C5.
  • Synthesis : Prepared via coupling of acetylide anions with ketones, followed by acid-catalyzed reactions .
  • Applications: Used in the synthesis of terpenoids like β-ionone, highlighting its role in natural product chemistry.

(E)-(2-Methoxydec-8-en-3-yn-2-yl)benzene (S20 in )

  • Structure : Incorporates a benzene ring, methoxy (-OCH₃) group, and extended carbon chain (C10).
  • Synthesis: Derived from Oct-6-en-1-yne via alkyne deprotonation and subsequent addition to acetophenone .
  • Key Differences : The aromatic and methoxy substituents enhance steric bulk and electronic effects, altering reactivity in cross-coupling reactions compared to the simpler this compound.

Propenyl Ether [11] ()

  • Structure : Contains an ether linkage (C-O-C) and adjacent alkene.

Comparative Data Table

Compound Molecular Formula Functional Groups Synthesis Yield Key Reactions Reference
This compound C₈H₁₂ Terminal alkyne, internal alkene 68% Grubbs metathesis
3,7-Dimethyloct-6-en-1-yn-3-ol C₁₀H₁₆O Alkyne, alkene, hydroxyl Not reported Oxy-Cope rearrangement
(E)-(2-Methoxydec-8-en-3-yn-2-yl)benzene C₁₇H₂₀O Alkyne, alkene, methoxy, benzene Not reported Alkyne addition to ketones

Research Findings and Mechanistic Insights

  • Steric and Electronic Effects : The terminal alkyne in this compound allows for regioselective reactions, whereas bulkier analogs like S20 exhibit reduced reactivity in sterically demanding environments .
  • Functional Group Influence: Oxygenated derivatives (e.g., hydroxyl or methoxy groups) enable rearrangements and nucleophilic substitutions, expanding synthetic utility compared to non-functionalized enynes .
  • Hydrogenation Selectivity: this compound’s alkene can undergo partial hydrogenation, but full saturation is avoided in the presence of Lindlar catalysts, a strategy also employed in terpenoid synthesis .

Q & A

Q. How can researchers transparently document failed synthetic attempts involving this compound?

  • Methodological Answer : Maintain a lab notebook with timestamped entries, including reaction conditions, observations, and hypothesized failure causes (e.g., catalyst poisoning). Use platforms like Zenodo to archive negative data, citing these in publications to guide future work .

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